

# A Technical Guide to the Historical Preparation of Formic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of **formic anhydride** ( $C_2H_2O_3$ ), a highly reactive and unstable symmetrical anhydride of formic acid. Due to its inherent instability, **formic anhydride** is typically prepared in situ for immediate use as a potent formylating agent. This document provides a comprehensive overview of the key historical synthetic routes, complete with detailed experimental protocols, quantitative data, and logical diagrams to elucidate the reaction pathways.

### Introduction

**Formic anhydride**, the simplest organic acid anhydride, has long been a challenging target for synthesis and isolation due to its tendency to decompose, even at room temperature, into formic acid and carbon monoxide.[1] Its transient nature necessitates low-temperature reaction conditions and often precludes purification by standard methods like distillation at atmospheric pressure. Historically, several approaches have been developed to generate **formic anhydride**, primarily for its utility in formylation reactions in organic synthesis. This guide focuses on the seminal historical methods that have enabled the study and application of this reactive species.

# **Key Historical Synthetic Methods**

The two most prominent historical methods for the preparation of **formic anhydride** involve the reaction of a formyl halide with a formate salt and the dehydration of formic acid using a



carbodiimide. A third, less direct method, involves the disproportionation of a mixed anhydride.

### Synthesis from Formyl Fluoride and Sodium Formate

A significant breakthrough in the preparation of **formic anhydride** was reported by George A. Olah and his collaborators.[2] This method involves the reaction of formyl fluoride with an excess of sodium formate at very low temperatures in an ethereal solvent, with a catalytic amount of formic acid.[1][2]

In a typical procedure, formyl fluoride, dissolved in anhydrous ether, is reacted with a suspension of excess sodium formate at -78 °C.[2] A catalytic quantity of formic acid is essential for the reaction to proceed. The reaction mixture is stirred at this low temperature to facilitate the formation of **formic anhydride**.[2] Due to its instability, the resulting ethereal solution of **formic anhydride** is used directly for subsequent reactions. Attempts to isolate pure **formic anhydride** by distillation, even at low temperatures, have often resulted in products contaminated with formic acid.[2]

# Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

Another widely recognized historical method for generating **formic anhydride** is the dehydration of formic acid using a powerful dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC).[1][3] This method, pioneered by Muramatsu and colleagues, provides a convenient route to **formic anhydride** for in situ applications.[3]

To a solution of formic acid in anhydrous ether at a temperature maintained between -10 °C and 0 °C, a solution of N,N'-dicyclohexylcarbodiimide in ether is added dropwise with stirring.[3] The molar ratio of formic acid to DCC is typically 2:1. The reaction leads to the formation of **formic anhydride** and the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates out of the solution. After stirring for several hours at low temperature, the DCU is removed by filtration. The resulting filtrate contains **formic anhydride**, which can be used directly for formylation reactions. For instance, the addition of this solution to p-nitrophenol yields p-nitrophenyl formate in good yield.[3]

## **Disproportionation of Acetic Formic Anhydride**



Formic anhydride can also be formed through the disproportionation of mixed anhydrides, such as acetic formic anhydride.[1][4] When acetic formic anhydride is allowed to stand, it can disproportionate into the more stable acetic anhydride and the transient formic anhydride. [4] This method is less of a direct synthetic route and more of an equilibrium consideration in reactions involving mixed anhydrides.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the historical preparations of **formic anhydride**.

Method	Reactants	Solvent	Temperature (°C)	Catalyst	Reported Yield
From Formyl Fluoride	Formyl Fluoride, Sodium Formate	Anhydrous Ether	-78	Formic Acid	Not isolated; used in situ. Good yield of subsequent products.[2]
From Formic Acid and DCC	Formic Acid, N,N'- Dicyclohexylc arbodiimide	Anhydrous Ether	-10 to 0	None	Not isolated; used in situ. 60% yield for the formation of p-nitrophenyl formate.[3]
Disproportion ation	Acetic Formic Anhydride	-	-	-	Not typically used as a preparative method.

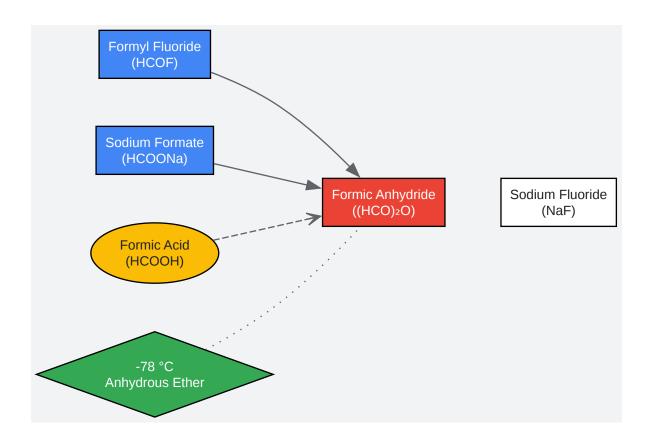


Physical and Spectroscopic Properties of Formic Anhydride			
Molecular Formula	C <sub>2</sub> H <sub>2</sub> O <sub>3</sub>		
Molecular Weight	74.035 g/mol [1]		
Boiling Point	24 °C at 20 mmHg[1]		
Appearance	Colorless liquid/gas[1]		
Stability	Stable in diethyl ether solution at low temperatures. Decomposes at room temperature.[1]		
<sup>1</sup> H NMR (in ether, -40 °C)	δ 8.45 (singlet)[2]		
<sup>13</sup> C NMR (in ether, -40 °C)	δ 158.54[2]		
Infrared (IR) Spectroscopy	Strong C=O stretching frequencies at 1795 cm $^{-1}$ and 1775 cm $^{-1}$ [2]		

# **Reaction Pathway Diagrams**

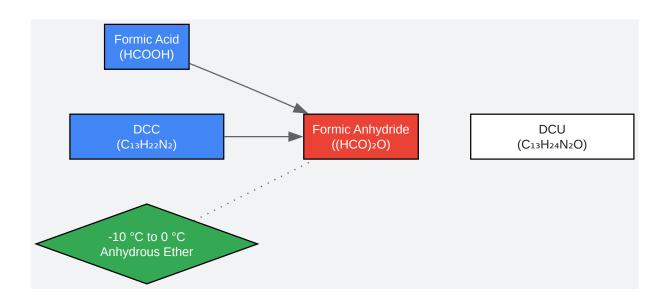
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic methods for **formic anhydride**.





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Fig. 1: Synthesis of Formic Anhydride from Formyl Fluoride.



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Fig. 2: Dehydration of Formic Acid using DCC.



### Conclusion

The historical preparation of **formic anhydride** has been a significant challenge in synthetic chemistry due to the compound's inherent instability. The methods developed by Olah and Muramatsu, utilizing formyl fluoride and DCC respectively, have been pivotal in allowing for the in situ generation and study of this reactive species. While the isolation of pure **formic anhydride** remains difficult, these historical methods have provided the foundation for its use as a valuable formylating reagent in a variety of chemical transformations. This guide provides researchers and professionals in drug development with a detailed understanding of the foundational synthetic routes to this important, albeit transient, chemical entity.

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